molecular formula C10H16F2N2O2 B13063830 tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No.: B13063830
M. Wt: 234.24 g/mol
InChI Key: OHJHKKOOLVUVDG-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-1,6-diazaspiro[33]heptane-6-carboxylate is a chemical compound with the molecular formula C10H17ClF2N2O2 It is known for its unique spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The spirocyclic structure provides rigidity to the molecule, which can influence its interaction with biological macromolecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate
  • tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C10H16F2N2O2/c1-8(2,3)16-7(15)14-5-9(6-14)10(11,12)4-13-9/h13H,4-6H2,1-3H3

InChI Key

OHJHKKOOLVUVDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CN2)(F)F

Origin of Product

United States

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